Olanzapine pamoate

Pharmacokinetics Drug Delivery Antipsychotic Therapy

Researchers requiring extended antipsychotic exposure with minimized non-adherence risk benefit from olanzapine pamoate's unique dissolution-limited absorption profile. • ~30-day elimination half-life enables 2- to 4-week dosing without polymer microsphere technology • No oral antipsychotic overlap required at initiation-simplifying protocols vs. risperidone LAI • Intrinsic dissolution rate of 0.73 mg/hr·cm² in human plasma provides a quantifiable IVIVC benchmark Ideal for pragmatic clinical trials, long-term safety surveillance, and generic LAI formulation development.

Molecular Formula C40H38N4O7S
Molecular Weight 718.8 g/mol
CAS No. 221373-18-8
Cat. No. B138000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlanzapine pamoate
CAS221373-18-8
Synonyms4,4’-Methylenebis[3-hydroxy-2-naphthalenecarboxylic Acid compound with 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine Hydrate;  _x000B_2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine 4,4’-Methylenebis[3-hy
Molecular FormulaC40H38N4O7S
Molecular Weight718.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.O
InChIInChI=1S/C23H16O6.C17H20N4S.H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-6,11,19H,7-10H2,1-2H3;1H2
InChIKeyZIMCQJVMPKQQPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Olanzapine Pamoate Extended-Release Depot


Olanzapine pamoate (CAS 221373-18-8) is a crystalline salt composed of the atypical antipsychotic olanzapine and pamoic acid [1]. This practically insoluble salt is formulated as a long-acting injectable (LAI) depot suspension for intramuscular administration, providing sustained release of olanzapine over weeks to months [2]. The pamoate salt confers low aqueous solubility at physiological pH, which is the foundational physicochemical property enabling its extended-release profile [3]. First approved by the FDA in 2009 under the brand name Zyprexa Relprevv, olanzapine pamoate is indicated for the maintenance treatment of schizophrenia in adults [1].

Olanzapine Pamoate Non-Interchangeability


Olanzapine pamoate is not interchangeable with oral olanzapine formulations or with other long-acting injectable antipsychotics due to fundamental differences in pharmacokinetics, release mechanism, and clinical utility. The pamoate salt confers a unique dissolution-limited absorption profile that yields an effective elimination half-life of approximately 30 days—24-fold longer than oral olanzapine (~30 hours) [1]. Unlike risperidone LAI, which requires oral antipsychotic supplementation for the first three weeks of therapy, olanzapine pamoate does not require oral overlap at initiation [2]. Furthermore, the pamoate depot formulation is the only second-generation LAI that offers a 4-week dosing interval without relying on polymer microsphere technology [3]. These distinguishing properties have direct implications for procurement decisions in clinical research, pharmaceutical development, and healthcare formulary management.

Olanzapine Pamoate: Comparative Evidence


Elimination Half-Life: Depot vs. Oral

The effective elimination half-life of olanzapine following intramuscular administration of olanzapine pamoate is approximately 30 days, compared with approximately 30 hours for oral olanzapine [1][2]. This 24-fold extension in half-life is the direct consequence of slow dissolution of the practically insoluble pamoate salt from the intramuscular depot [3].

Pharmacokinetics Drug Delivery Antipsychotic Therapy

Oral Supplementation vs. Risperidone LAI

Olanzapine pamoate does not require oral antipsychotic supplementation during initiation of long-acting injectable therapy, whereas risperidone long-acting injectable (RLAI) requires 3 weeks of oral risperidone overlap to achieve therapeutic plasma concentrations [1][2]. This difference arises from the distinct release kinetics of the pamoate salt depot versus polymer microsphere technology [3].

Clinical Protocol Antipsychotic Initiation Depot Formulation

Dissolution Rate: Plasma vs. Buffer

The intrinsic dissolution rate of olanzapine pamoate in human plasma was measured at 0.73 mg/hr·cm², which is approximately 6-fold higher than the dissolution rate in phosphate buffer at pH 7.46 (0.12 mg/hr·cm²) [1]. This differential dissolution behavior explains why inadvertent intravascular injection or blood vessel injury can lead to accelerated release and elevated plasma concentrations [2].

Pharmaceutics Dissolution Testing Formulation Science

Dose Proportionality & Oral Equivalence

Olanzapine pamoate exhibits dose-proportional systemic exposure. A 300 mg intramuscular dose every 2 weeks delivers an average daily olanzapine exposure equivalent to approximately 20 mg/day of oral olanzapine; a 150 mg dose every 2 weeks corresponds to approximately 10 mg/day orally [1][2]. Steady-state concentrations for doses of 150 mg to 405 mg every 2 or 4 weeks fall within the range associated with oral olanzapine 5 mg to 20 mg once daily [1].

Pharmacokinetic Modeling Dose Conversion Therapeutic Drug Monitoring

Relapse Prevention vs. Placebo

In a 24-week maintenance trial of 1065 patients with stabilized schizophrenia, olanzapine pamoate demonstrated significant relapse prevention compared with placebo. Efficacy and safety profiles were comparable to those of oral olanzapine at corresponding doses, with the notable exception of a 0.07% per-injection incidence of post-injection delirium/sedation syndrome (PDSS) [1][2]. An 8-week acute-phase trial in 404 patients also demonstrated significant antipsychotic efficacy versus placebo [3].

Clinical Trial Relapse Prevention Schizophrenia Maintenance

Cost-Effectiveness vs. Paliperidone Palmitate

A 5-year Markov decision analytic model from a Swedish healthcare payer perspective found that paliperidone palmitate once-monthly LAI (PLAI) was economically dominant relative to both risperidone LAI and olanzapine pamoate (OLAI) [1]. Specifically, PLAI was estimated to be SEK 52,726 (approximately €5,500) less costly than olanzapine pamoate per patient over 5 years, with additional quality-adjusted life-years (QALYs) gained [1][2]. However, the model relied on indirect treatment comparisons and observational adherence data rather than direct head-to-head clinical trials [1].

Pharmacoeconomics Cost-Effectiveness Formulary Management

Olanzapine Pamoate Research Applications


Long-Term Maintenance Studies

Olanzapine pamoate is optimally suited for clinical trials and observational studies requiring extended antipsychotic exposure with minimized risk of medication non-adherence. Its 30-day half-life [1] and 2- to 4-week dosing interval [2] reduce the frequency of administration while maintaining therapeutic plasma concentrations within the range associated with oral olanzapine 5-20 mg/day [1]. The lack of oral supplementation requirement at initiation [3] simplifies study protocols compared with risperidone LAI. This formulation is particularly valuable in pragmatic effectiveness trials, health services research, and long-term safety surveillance where real-world adherence patterns are a primary outcome of interest.

PK & Dissolution Studies of Depot Formulations

The unique dissolution characteristics of olanzapine pamoate make it an ideal model compound for in vitro-in vivo correlation (IVIVC) studies and comparative dissolution testing of long-acting injectable formulations. The intrinsic dissolution rate of 0.73 mg/hr·cm² in human plasma—sixfold higher than in phosphate buffer [1]—provides a quantifiable benchmark for evaluating biorelevant dissolution media and predicting in vivo release kinetics. Researchers developing novel depot formulations or generic versions of Zyprexa Relprevv can utilize these established dissolution parameters as reference standards for demonstrating pharmaceutical equivalence and bioequivalence.

HEOR Modeling for LAI Antipsychotics

Olanzapine pamoate serves as a key comparator in cost-effectiveness analyses of long-acting injectable antipsychotics. Established dose correspondence to oral olanzapine (300 mg IM q2w ≈ 20 mg/day oral) [1] and published economic models [2] enable researchers to populate decision-analytic models with validated input parameters. This evidence base supports health technology assessments, formulary submission dossiers, and payer negotiations by providing quantifiable data on drug acquisition costs, adherence benefits, and relapse prevention outcomes relative to alternative LAI formulations.

PDSS Mechanism Investigation

Olanzapine pamoate is uniquely positioned as a research tool for studying the phenomenon of inadvertent intravascular injection and its clinical consequences. The documented 0.07% per-injection incidence of PDSS [1] and the known sixfold acceleration of dissolution in plasma versus muscle-simulating buffer [2] provide a quantitative framework for investigating the relationship between local tissue environment, drug release kinetics, and systemic toxicity. This compound is therefore valuable in pharmacovigilance research, injection technique optimization studies, and the development of next-generation depot formulations designed to mitigate PDSS risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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